molecular formula C21H14N4O3 B4395854 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide

3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide

Cat. No. B4395854
M. Wt: 370.4 g/mol
InChI Key: PEXGBZKGITXECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide, also known as GW-405,833, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoxaline derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide acts as an antagonist at the serotonin 5-HT6 receptor, histamine H1 receptor, and dopamine D3 receptor. By blocking the activity of these receptors, 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide can modulate the release of neurotransmitters and affect various physiological processes. The exact mechanism of action of 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide is still being investigated, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce food intake in animal models of obesity, and improve locomotor activity in animal models of schizophrenia. These effects are thought to be mediated by the modulation of neurotransmitter release and intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide has several advantages for lab experiments. It is a highly specific and potent compound that can be used to selectively target the serotonin 5-HT6 receptor, histamine H1 receptor, and dopamine D3 receptor. It has also been extensively studied in animal models, which can provide valuable insights into its potential therapeutic applications.
However, there are also limitations to using 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. It also has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide. One area of interest is its potential therapeutic applications for Alzheimer's disease. It has been shown to improve cognitive function in animal models, and further research is needed to investigate its potential for human patients.
Another area of interest is its potential as an anti-obesity agent. It has been shown to reduce food intake in animal models, and further research is needed to investigate its potential for human patients.
Finally, there is also interest in investigating the potential of 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide as a treatment for schizophrenia. It has been shown to improve locomotor activity in animal models, and further research is needed to investigate its potential for human patients.
Conclusion
In conclusion, 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide is a compound that has been extensively studied for its potential therapeutic applications. It exhibits activity against a range of targets, including the serotonin 5-HT6 receptor, histamine H1 receptor, and dopamine D3 receptor. It has been found to exhibit a range of biochemical and physiological effects and has several advantages for lab experiments. However, there are also limitations to using 3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide in lab experiments, and further research is needed to investigate its potential therapeutic applications.

Scientific Research Applications

3-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a range of targets, including the serotonin 5-HT6 receptor, histamine H1 receptor, and dopamine D3 receptor. These targets are involved in a range of physiological processes and are implicated in various diseases, including Alzheimer's disease, schizophrenia, and obesity.

properties

IUPAC Name

3-nitro-N-(3-quinoxalin-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c26-21(15-6-4-8-17(12-15)25(27)28)23-16-7-3-5-14(11-16)20-13-22-18-9-1-2-10-19(18)24-20/h1-13H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXGBZKGITXECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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